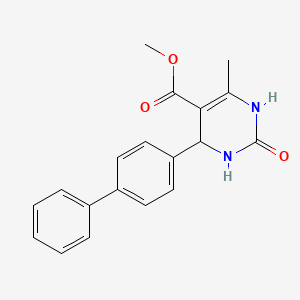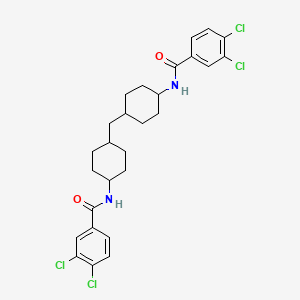![molecular formula C21H34N2O5 B4966195 N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide, also known as MTBD or TDIQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTBD belongs to the class of piperidine derivatives and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide acts as a competitive antagonist at the dopamine D3 receptor, which is involved in the regulation of dopamine neurotransmission. By blocking the D3 receptor, N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide can modulate the release of dopamine in the brain, which can have a therapeutic effect on certain neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide has been shown to have a number of biochemical and physiological effects in scientific research studies. In addition to its dopamine receptor antagonism, N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide has been shown to have a moderate affinity for the serotonin 5-HT1A receptor, which could contribute to its therapeutic potential in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more targeted studies of dopamine neurotransmission. However, one limitation of using N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential for neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide, as well as its potential side effects and toxicity.
Méthodes De Synthèse
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide can be synthesized using a multi-step process that involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperidine, followed by the addition of 2-methoxyethylamine and propanoyl chloride. This process results in the formation of N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most notable applications of N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide is its use as a selective dopamine D3 receptor antagonist. N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide has been shown to bind to the D3 receptor with high affinity, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O5/c1-25-14-11-22-19(24)8-5-16-9-12-23(13-10-16)15-17-6-7-18(26-2)21(28-4)20(17)27-3/h6-7,16H,5,8-15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXHXEDSZPASPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)

![N-(4-bromophenyl)-2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4966138.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)